4-(4-Fluorophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole
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Overview
Description
4-(4-Fluorophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrimido[1,2-a]benzimidazole core with substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimido[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimido[1,2-a]benzimidazole core.
Substitution Reactions:
Purification: The final compound is purified using techniques such as recrystallization, column chromatography, or HPLC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium-catalyzed cross-coupling reactions using halogenated precursors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Fluorophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its pharmacological properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole
- 4-(4-Methylphenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole
- 4-(4-Bromophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole
Uniqueness
4-(4-Fluorophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. Compared to its analogs with different substituents, the fluorinated compound may exhibit enhanced stability, altered electronic properties, and improved interactions with biological targets.
Properties
Molecular Formula |
C25H22FN3 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-(4-propan-2-ylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C25H22FN3/c1-16(2)17-7-9-18(10-8-17)22-15-24(19-11-13-20(26)14-12-19)29-23-6-4-3-5-21(23)27-25(29)28-22/h3-16,24H,1-2H3,(H,27,28) |
InChI Key |
PDPOMPYLDNJVTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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